molecular formula C19H14ClN3S B14972461 5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14972461
M. Wt: 351.9 g/mol
InChI Key: WYQJJFXLNGQDNE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also features a 4-chlorophenyl group and a 3-methylphenyl group attached to the core structure. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the thieno[2,3-d]pyrimidine core.

    Attachment of the 3-Methylphenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 3-methylphenyl group onto the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, palladium catalysts, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-(4-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
  • 7-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Uniqueness

5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14ClN3S

Molecular Weight

351.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H14ClN3S/c1-12-3-2-4-15(9-12)23-18-17-16(10-24-19(17)22-11-21-18)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,22,23)

InChI Key

WYQJJFXLNGQDNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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